molecular formula C20H15ClN2O5S B4180426 N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4180426
M. Wt: 430.9 g/mol
InChI Key: DZPDGLZIDQZGMK-UHFFFAOYSA-N
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Description

N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a sulfonamide group, and a chlorophenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of 4-chlorobenzenesulfonamide, which is then reacted with 4-aminobenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is further reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide or benzodioxole derivatives.

Scientific Research Applications

N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival of microbial or cancer cells. Molecular docking studies have shown that it binds to the active sites of these targets, thereby disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the chlorophenyl moiety enhances its antimicrobial and anticancer properties compared to its analogs .

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-14-2-4-16(5-3-14)23-29(25,26)17-8-6-15(7-9-17)22-20(24)13-1-10-18-19(11-13)28-12-27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPDGLZIDQZGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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